molecular formula C20H24ClN5O2 B12358413 1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone

Cat. No.: B12358413
M. Wt: 401.9 g/mol
InChI Key: HTCABQIQXHTCAU-UHFFFAOYSA-N
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Description

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone is a complex organic compound that belongs to the class of phenylpiperidines. This compound is characterized by its intricate structure, which includes a chlorophenyl group, a pyrimidinyl group, and a pyrazolidinyl group, all connected to a piperidinyl moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolidinyl Intermediate: This step involves the reaction of a chlorophenyl hydrazine with a pyrimidine derivative under acidic conditions to form the pyrazolidinyl intermediate.

    Coupling with Piperidine: The pyrazolidinyl intermediate is then coupled with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Hydroxylation: The final step involves the hydroxylation of the ethanone moiety using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone can be compared with other similar compounds, such as:

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have similar biological activities.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar pyrazole structure and is studied for its anticancer properties.

    2-benzyl-5-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-1,3,4-oxadiazole: This compound has a similar piperidine structure and is studied for its antimicrobial activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9 g/mol

IUPAC Name

1-[4-[5-(4-chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone

InChI

InChI=1S/C20H24ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,18-20,24-25,27H,6-7,9-11H2

InChI Key

HTCABQIQXHTCAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2C(C(NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO

Origin of Product

United States

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